

Preclinical Rationale for Targeting KRAS G12D: A Technical Guide

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Compound of Interest		
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The KRAS oncogene, particularly with the G12D mutation, has long been considered an intractable target in oncology. This technical guide provides an in-depth overview of the preclinical evidence and rationale supporting the development of therapies specifically targeting KRAS G12D. It consolidates key data on the efficacy of novel inhibitors and details the experimental protocols used to generate this evidence, offering a comprehensive resource for researchers in the field.

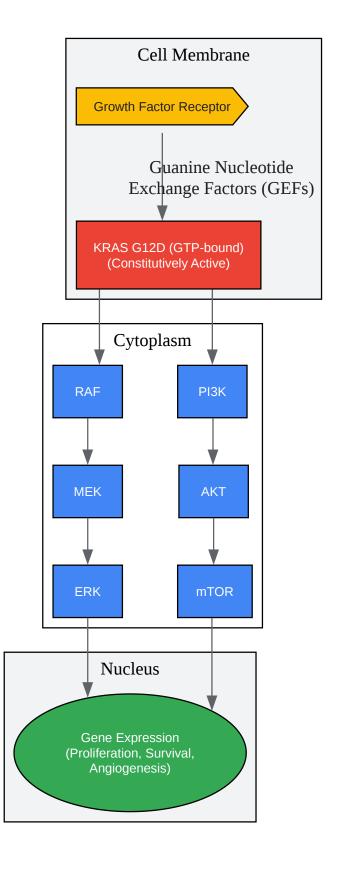
The KRAS G12D Signaling Axis: A Central Driver of Oncogenesis

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state.[1][2] This leads to the persistent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][3] The two major effector pathways are:

- RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation.
- PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism.

The constitutive signaling from KRAS G12D drives tumorigenesis and makes it a critical therapeutic target.[1][2]









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References

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